molecular formula C35H55N15O6 B14257556 L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 380220-35-9

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14257556
CAS No.: 380220-35-9
M. Wt: 781.9 g/mol
InChI Key: FDUQKPWNMSNFCS-BLVAWXTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including histidine, tryptophan, ornithine, and lysine, with specific modifications such as diaminomethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine derivatives.

    Reduction: Reduction reactions can modify the diaminomethylidene groups, potentially converting them to amines.

    Substitution: Substitution reactions can occur at the amino acid side chains, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of diaminomethylidene groups can produce primary amines.

Scientific Research Applications

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or exhibit antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanine, L-histidyl-L-tryptophyl-L-arginyl-L-prolyl: Another peptide with similar amino acid composition but different sequence and modifications.

    L-Histidyl-L-tryptophyl-L-arginyl-L-prolyl: A related compound with arginine instead of ornithine and proline instead of lysine.

Uniqueness

L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and modifications, which confer distinct chemical and biological properties. Its diaminomethylidene groups and combination of amino acids make it a valuable compound for studying peptide chemistry and exploring potential therapeutic applications.

Properties

CAS No.

380220-35-9

Molecular Formula

C35H55N15O6

Molecular Weight

781.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H55N15O6/c36-12-4-3-9-25(31(53)49-27(33(55)56)11-6-14-44-35(40)41)47-30(52)26(10-5-13-43-34(38)39)48-32(54)28(15-20-17-45-24-8-2-1-7-22(20)24)50-29(51)23(37)16-21-18-42-19-46-21/h1-2,7-8,17-19,23,25-28,45H,3-6,9-16,36-37H2,(H,42,46)(H,47,52)(H,48,54)(H,49,53)(H,50,51)(H,55,56)(H4,38,39,43)(H4,40,41,44)/t23-,25-,26-,27-,28-/m0/s1

InChI Key

FDUQKPWNMSNFCS-BLVAWXTGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.